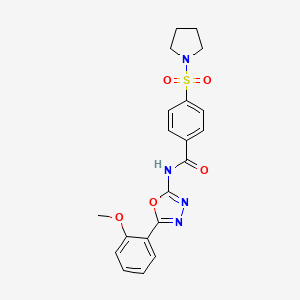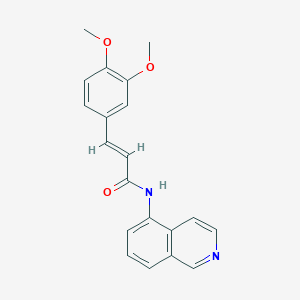
4-((5-chloropyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-chloropyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H17ClF3N3O2 and its molecular weight is 399.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis Under Microwave Irradiation Research on tetrahydrobenzo[b]thiophene derivatives, including carboxamide derivatives obtained from reactions with primary and secondary amines under microwave irradiation, highlights the chemical versatility of similar compounds. These reactions demonstrate the compound's reactivity and potential application in synthesizing novel heterocyclic compounds with various functional groups (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Inhibitors of Soluble Epoxide Hydrolase The discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, through high-throughput screening, underscores the significance of the triazine heterocycle and phenyl group substitution for potency and selectivity. This research illustrates the potential biomedical applications of structurally similar compounds in developing new therapeutic agents (Thalji et al., 2013).
Glycine Transporter 1 Inhibitor Development The identification of a potent glycine transporter 1 (GlyT1) inhibitor showcases the application of compounds with similar structural frameworks in modulating neurotransmitter systems, which could have implications for treating neurological disorders (Yamamoto et al., 2016).
Biochemical and Pharmacological Applications
Allosteric Modulation of CB1 Optimization studies on indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) reveal the importance of specific structural features for enhancing binding affinity and cooperativity. This work demonstrates how subtle changes in the chemical structure can significantly impact biological activity, offering insights into the design of novel allosteric modulators (Khurana et al., 2014).
Antimicrobial Agent Development The synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents highlight the broad applicability of piperidine-1-carboxamide structures in developing new antimicrobials. Such research points to the ongoing need for novel compounds to combat resistant bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Tubulin Inhibition for Anticancer Therapy A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors, demonstrating the potential of structurally similar compounds in cancer therapy. Through SAR-guided optimization, compounds with potent antiproliferative activity were developed, illustrating the application in designing anticancer agents (Krasavin et al., 2014).
Eigenschaften
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-12-5-6-16(23-11-12)27-13-7-9-25(10-8-13)17(26)24-15-4-2-1-3-14(15)18(20,21)22/h1-6,11,13H,7-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOGTEDBVAHAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
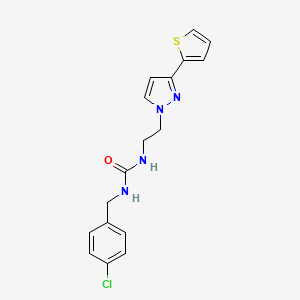
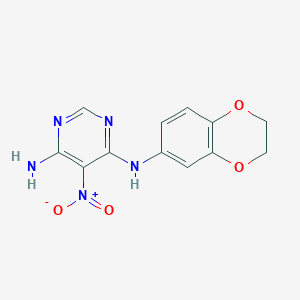

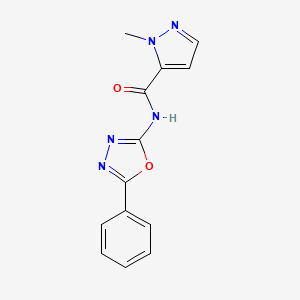
![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861724.png)



![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)


![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)
